molecular formula C22H18Cl2N2O3 B2466701 3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 951896-09-6

3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2466701
CAS RN: 951896-09-6
M. Wt: 429.3
InChI Key: QWTGVZIUYAGKCK-UHFFFAOYSA-N
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Description

3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C22H18Cl2N2O3 and its molecular weight is 429.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Related Compounds: Derivatives like 1,6-Diamino-2-oxopyridine-3,5-dicarbonitriles have been synthesized using primary aliphatic amines and formalin, leading to the formation of compounds like 2,3,8,9-tetrahydro-6,10-methano[1,2,4]triazolo[1,5-a][1,5]diazocine-6,10(7H)-dicarbonitrile derivatives (Dotsenko et al., 2021).
  • Structural Analog Synthesis: The creation of analogs with thromboxane A2 synthetase inhibitory activity, such as 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, demonstrates the potential for synthesizing biologically active compounds (Johnson et al., 1993).

Crystal Structures and Surface Analysis

  • Crystal Structure Analysis: Compounds like (1R,5R)-3-[(4-ethylphenyl)sulfonyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one have been analyzed for their crystal structures using single-crystal X-ray diffraction, revealing key structural details (Okmanov et al., 2023).

Biological Activity and Applications

  • Biological Evaluation: Compounds like 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives, synthesized via microwave methods, have been evaluated for anti-inflammatory and antibacterial activities, indicating potential therapeutic applications (Ravula et al., 2016).

Specialized Synthetic Techniques

  • Microwave Assisted Synthesis: The use of microwave irradiation methods for synthesizing derivatives like pyrazoline demonstrates an environmentally friendly and efficient approach to compound synthesis (Ravula et al., 2016).

Molecular Interactions and Sensing Applications

  • PH Sensing Probes: Indolium-based compounds incorporating the [1,5]diazocine motif have been designed as pH-sensitive fluorescence probes, capable of detecting extreme acidic or alkaline environments, showcasing the potential for chemical sensing applications (Li et al., 2019).

properties

IUPAC Name

11-[5-(2,6-dichlorophenyl)furan-2-carbonyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O3/c23-15-3-1-4-16(24)21(15)18-7-8-19(29-18)22(28)25-10-13-9-14(12-25)17-5-2-6-20(27)26(17)11-13/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTGVZIUYAGKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(O4)C5=C(C=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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